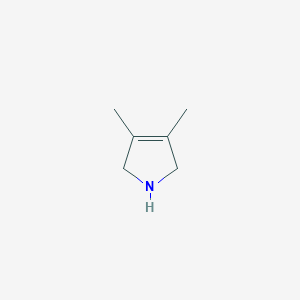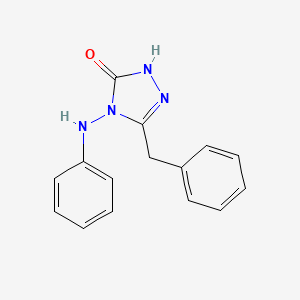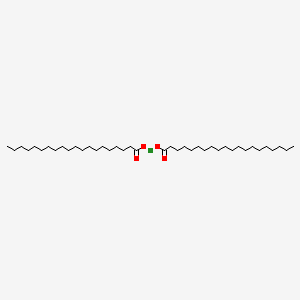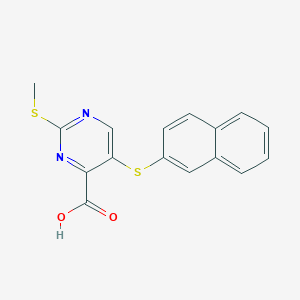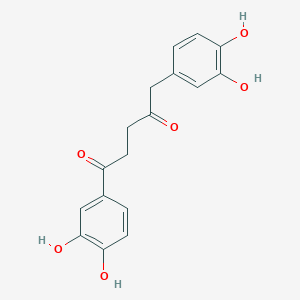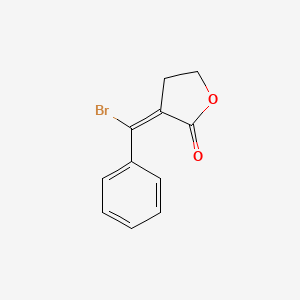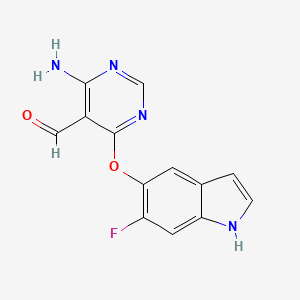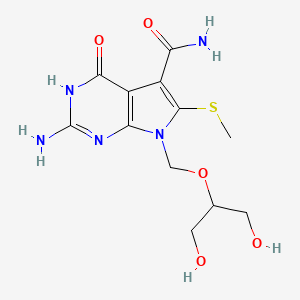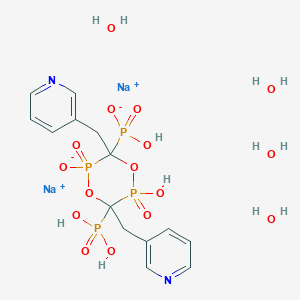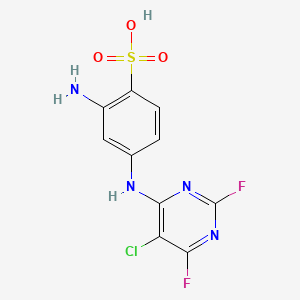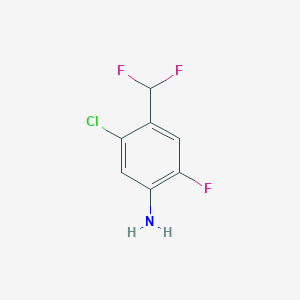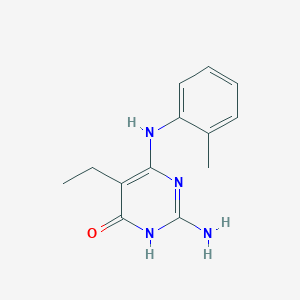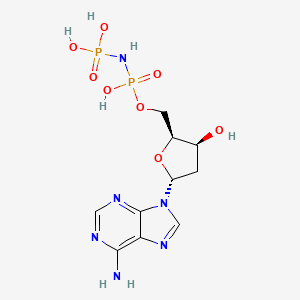
((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl trihydrogen iminodiphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl trihydrogen iminodiphosphate is a complex organic compound with significant applications in various scientific fields. This compound features a purine base attached to a tetrahydrofuran ring, which is further linked to a trihydrogen iminodiphosphate group. Its unique structure allows it to participate in a variety of chemical reactions and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl trihydrogen iminodiphosphate typically involves multiple steps The process begins with the preparation of the purine base, which is then attached to the tetrahydrofuran ring through a series of condensation reactions
Industrial Production Methods
Industrial production of this compound often employs automated synthesis machines to ensure precision and reproducibility. The process is optimized for large-scale production, with careful monitoring of reaction conditions such as temperature, pH, and solvent composition to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl trihydrogen iminodiphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine base or the phosphate group.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various purine derivatives, while substitution reactions can introduce different functional groups to the purine base.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl trihydrogen iminodiphosphate is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its role in cellular processes. It can act as a substrate for various enzymes, making it valuable in enzymology research.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of viral infections and cancer.
Industry
Industrially, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active molecules.
Mécanisme D'action
The mechanism of action of ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl trihydrogen iminodiphosphate involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, affecting DNA and RNA synthesis. The phosphate group can participate in phosphorylation reactions, influencing various signaling pathways. These interactions can modulate cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine triphosphate (ATP): Similar in structure due to the presence of a purine base and phosphate groups.
Guanosine triphosphate (GTP): Another nucleotide with a purine base and phosphate groups.
Cytidine triphosphate (CTP): Contains a pyrimidine base and phosphate groups.
Uniqueness
((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl trihydrogen iminodiphosphate is unique due to its specific stereochemistry and the presence of the iminodiphosphate group. This distinct structure allows it to participate in unique chemical reactions and biological processes that similar compounds may not.
Propriétés
Formule moléculaire |
C10H16N6O8P2 |
|---|---|
Poids moléculaire |
410.22 g/mol |
Nom IUPAC |
[[[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]phosphonic acid |
InChI |
InChI=1S/C10H16N6O8P2/c11-9-8-10(13-3-12-9)16(4-14-8)7-1-5(17)6(24-7)2-23-26(21,22)15-25(18,19)20/h3-7,17H,1-2H2,(H2,11,12,13)(H4,15,18,19,20,21,22)/t5-,6-,7+/m0/s1 |
Clé InChI |
ODALJRAUBVUVQD-LYFYHCNISA-N |
SMILES isomérique |
C1[C@@H]([C@@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(NP(=O)(O)O)O)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(NP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide](/img/structure/B15215841.png)
